![molecular formula C15H19NO6 B12715864 ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate CAS No. 94108-52-8](/img/structure/B12715864.png)
((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxinopyridine core with a succinate ester group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate typically involves multi-step organic reactions. The process begins with the formation of the dioxinopyridine core, followed by the introduction of the succinate ester group. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Potential
The compound has been investigated for its potential pharmacological applications. Its structure suggests possible interactions with biological targets that could lead to therapeutic benefits. For instance, derivatives of pyridine compounds are often explored for their roles as enzyme inhibitors or modulators of biochemical pathways.
Analytical Chemistry
One notable application is in the field of analytical chemistry, specifically in high-performance liquid chromatography (HPLC) . The compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .
Case Study 1: Separation Techniques
A study demonstrated the successful application of ((2,2,8-trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate in HPLC for analyzing pharmaceutical compounds. The research highlighted its effectiveness in separating complex mixtures and isolating specific components for further analysis. The results indicated that the method could achieve high resolution and sensitivity, which are critical in drug development .
Another investigation focused on the biological activity of this compound and its derivatives. The study aimed to evaluate their inhibitory effects on specific enzymes involved in metabolic pathways. Results showed that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications in treating conditions related to enzyme dysregulation .
Mechanism of Action
The mechanism of action of ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
- ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate
- ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen fumarate
- ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen maleate
Comparison: Compared to similar compounds, this compound is unique due to its specific succinate ester group. This group may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate is a synthetic compound with potential applications in various fields including pharmaceuticals and biochemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula: C15H19NO6
- Molecular Weight: 309.315 g/mol
- CAS Number: 94108-52-8
- LogP: 1.85
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its effects on cellular mechanisms, antimicrobial properties, and potential therapeutic uses.
Antimicrobial Activity
Research has shown that compounds similar to hydrogen succinate derivatives exhibit significant antimicrobial properties. For instance, studies have utilized disk diffusion assays to evaluate the efficacy of crude extracts containing such compounds against various pathogens including E. coli and S. aureus. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .
Cytotoxicity and Cell Proliferation
Cytotoxicity assays have been conducted to assess the impact of this compound on different cell lines. Preliminary findings indicate that at specific concentrations, the compound may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity is a promising feature for its development as an anticancer agent.
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are still under investigation. However, preliminary data suggest that it may interact with cellular signaling pathways involved in apoptosis and proliferation. For instance:
- Apoptosis Induction: The compound may activate caspase pathways leading to programmed cell death in malignant cells.
- Inhibition of Proliferation: It has been suggested that the compound could inhibit key cell cycle regulators, thus preventing tumor growth.
Case Studies
-
Case Study on Antimicrobial Efficacy:
- Objective: To evaluate the antimicrobial efficacy of this compound.
- Methodology: Disk diffusion method against E. coli and S. aureus.
- Findings: The compound exhibited significant inhibition zones compared to control groups.
-
Case Study on Cytotoxic Effects:
- Objective: To assess cytotoxic effects on human cancer cell lines.
- Methodology: MTT assay was used to determine cell viability post-treatment.
- Findings: The compound showed a dose-dependent reduction in cell viability in cancer cells while sparing normal fibroblasts.
Data Table: Biological Activity Summary
Activity Type | Test Organism/Cell Line | Methodology | Results |
---|---|---|---|
Antimicrobial | E. coli, S. aureus | Disk diffusion assay | Significant inhibition observed |
Cytotoxicity | Human cancer cell lines | MTT assay | Dose-dependent reduction in viability |
Apoptosis Induction | Cancer cells | Flow cytometry | Increased apoptotic cells detected |
Properties
CAS No. |
94108-52-8 |
---|---|
Molecular Formula |
C15H19NO6 |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
4-oxo-4-[(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methoxy]butanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-9-14-11(8-21-15(2,3)22-14)10(6-16-9)7-20-13(19)5-4-12(17)18/h6H,4-5,7-8H2,1-3H3,(H,17,18) |
InChI Key |
QXAWEIDCMROCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)COC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.